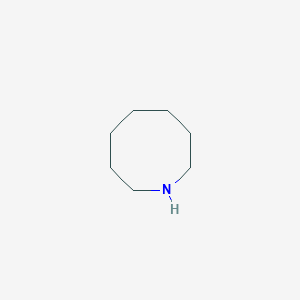

Azocane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

azocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZONIWRINJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020680 | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-92-2 | |

| Record name | Azocan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocine, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Azocane scaffold synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of the Azocane Scaffold

Introduction

The this compound scaffold, a saturated eight-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry and drug discovery.[1][2] While scaffolds like piperidine and pyrrolidine have been extensively utilized, the larger, more flexible this compound ring offers access to a distinct chemical space.[3] This flexibility can be advantageous, allowing molecules to adapt their conformation for optimal binding to biological targets.[3] However, the synthesis of these medium-sized rings presents significant challenges due to unfavorable enthalpic and entropic barriers.[4] This guide provides a comprehensive overview of modern synthetic strategies for constructing the this compound core and the primary analytical techniques used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Synthesis of the this compound Scaffold

The construction of the eight-membered this compound ring requires specialized synthetic methodologies to overcome the challenges associated with medium-sized ring formation. Key strategies include ring-closing metathesis, ring-expansion reactions, and various cyclization techniques.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely used method for synthesizing unsaturated rings, which can then be hydrogenated to yield the saturated this compound scaffold.[5] The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by metal alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts).[6][7] The primary byproduct of this reaction is volatile ethylene, which helps drive the reaction to completion.[5]

A general workflow for synthesizing an this compound scaffold via RCM is depicted below.

Experimental Protocol: General Procedure for RCM

-

Preparation: The acyclic diene precursor is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A solution of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. Catalyst loading is typically between 1-10 mol%.

-

Reaction: The mixture is stirred, often with gentle heating (e.g., 40 °C), until analysis (e.g., by TLC or LC-MS) indicates completion. Reaction times can vary from a few hours to overnight.

-

Quenching & Purification: The reaction is quenched, often by adding ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the unsaturated azocine derivative.

-

Reduction: The resulting azocine is dissolved in a suitable solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere until the reduction is complete. Filtration and solvent evaporation yield the final this compound product.

Ring-Expansion Reactions

Ring-expansion reactions provide an alternative route to azocanes, often starting from more readily available smaller rings like piperidines or azetidines.[1][8] These methods can offer excellent stereochemical control.

A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines.[1] This methodology allows for the direct and stereoselective conversion of five- and six-membered rings into their seven- and eight-membered counterparts under mild conditions.[1] Another approach involves the ring expansion of trifluoromethyl piperidines through a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to form substituted azocanes.[9]

Experimental Protocol: Palladium-Catalyzed Ring Expansion of a 2-Alkenyl Piperidine

-

Preparation: The 2-alkenyl piperidine substrate is dissolved in an appropriate solvent (e.g., THF or dioxane) in a reaction vessel.

-

Catalyst and Ligand Addition: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand are added to the mixture under an inert atmosphere.

-

Reaction: The reaction is heated to the required temperature (e.g., 60-100 °C) and monitored by an appropriate analytical method (e.g., GC-MS or NMR).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water or brine. The organic layer is dried, concentrated, and the resulting crude product is purified by flash chromatography to afford the this compound derivative.

Other Synthetic Methods

Other strategies for constructing the this compound core, while less common, offer unique advantages.

-

Cycloaddition Reactions: [6+2] cycloaddition reactions between electron-deficient allenes and 2-vinylazetidines have been reported to produce azocine derivatives.[10]

-

Heck Reaction: Intramolecular Heck reactions have been utilized to synthesize dibenzo[b,f]azocinones, which are precursors to the corresponding this compound systems.[10]

-

Reductive Amination: Intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can be a direct method to form the this compound ring. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12]

-

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot, offer an efficient and atom-economical approach to complex molecules and can be adapted for the synthesis of heterocyclic systems.[13][14]

Data Presentation: Synthesis

The following tables summarize quantitative data for representative this compound synthesis methodologies.

Table 1: Ring-Closing Metathesis (RCM) Examples

| Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Tosyl-diallylamine | Grubbs' 1st Gen. | CH₂Cl₂ | RT | 12 | 1-Tosyl-2,3,4,7-tetrahydro-1H-azocine | 85 | [6] |

| N-Allyl-N-(pent-4-enyl)amine | Hoveyda-Grubbs II | Toluene | 80 | 4 | 2,3,4,7-Tetrahydro-1H-azocine | >95 | [6] |

| Imidazo[1,5-a]azocine precursor | Grubbs' Catalyst | CH₂Cl₂ | Reflux | - | Imidazo[1,5-a]azocine derivative | - |[10] |

Table 2: Ring-Expansion Reaction Examples

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Alkenyl piperidine | Pd₂(dba)₃, Ligand | THF, 80 °C | Substituted this compound | 70-90 | [1] |

| N-Boc-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidine | MsCl, Et₃N; then KCN | DMF, 80 °C | 3-Cyano-3-(trifluoromethyl)this compound | 92 | [9] |

| Binaphthyl-azepine | α-diazocarbonyl, Cu catalyst | - | Binaphthyl-azocine | 60-90 |[10] |

Characterization of the this compound Scaffold

Unambiguous characterization of the synthesized this compound scaffold is crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to resolve complex structures and assign all signals unambiguously.[15]

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Table 3: Typical NMR Data for the Parent this compound (C₇H₁₅N)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | ~2.7 (4H) | t | Protons on carbons adjacent to N (α-CH₂) |

| ~1.6 (10H) | m | Protons on other ring carbons (β, γ, δ-CH₂) | |

| ~1.5 (1H) | s (broad) | N-H proton | |

| ¹³C NMR | ~48 | - | Carbons adjacent to N (α-C) |

| ~30 | - | β-Carbons | |

| ~27 | - | γ, δ-Carbons |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[17] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), provide the molecular ion peak (e.g., [M+H]⁺), confirming the mass of the synthesized product. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

-

Infusion/Injection: The sample is either directly infused into the mass spectrometer or injected into an LC system coupled to the MS.

-

Ionization and Analysis: The sample is ionized (e.g., via ESI), and the resulting ions are analyzed to generate a mass spectrum. Data is collected, typically to identify the [M+H]⁺ or [M-H]⁻ ion.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Expected m/z ([M+H]⁺) | Observed m/z | Formula Confirmation |

|---|---|---|---|---|

| This compound | ESI | 114.1283 | 114.1281 | C₇H₁₆N⁺ |

| N-Tosylthis compound | ESI | 268.1371 | 268.1369 | C₁₄H₂₂NO₂S⁺ |

X-ray Crystallography

When a crystalline solid of the synthesized compound can be obtained, single-crystal X-ray crystallography provides definitive proof of its structure.[18] This technique determines the precise three-dimensional arrangement of atoms, confirming connectivity, configuration, and conformation.[19]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a model that includes atom positions, bond lengths, and bond angles.

Conclusion

The this compound scaffold represents a valuable, albeit challenging, core for modern drug discovery. The development of robust synthetic methods, particularly Ring-Closing Metathesis and innovative ring-expansion strategies, has made this scaffold more accessible to medicinal chemists. A combination of powerful analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for the rigorous characterization of these flexible eight-membered rings. As synthetic methodologies continue to improve, the exploration of the this compound chemical space is expected to yield novel therapeutic agents with unique pharmacological profiles.

References

- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring Closing Metathesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Novel Azocane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The azocane scaffold, an eight-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1][2] Its unique conformational flexibility and three-dimensional architecture make it an attractive pharmacophore in drug discovery. However, the synthesis of these medium-sized rings presents a significant challenge due to unfavorable entropic and enthalpic factors during ring formation.[1][3] This technical guide provides an in-depth overview of the core strategies for the synthesis of novel this compound derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.

Core Synthetic Strategies

The construction of the this compound ring system is primarily achieved through several key synthetic strategies, including ring-expansion reactions, cycloaddition reactions, ring-closing metathesis, and various cyclization methods.

Ring-Expansion Reactions

Ring-expansion strategies offer an efficient pathway to azocanes from more readily available smaller ring systems. These methods often involve the formation of a bicyclic intermediate that subsequently undergoes rearrangement to furnish the eight-membered ring.

A notable advancement in ring-expansion chemistry is the palladium-catalyzed rearrangement of 2-alkenyl piperidines, which provides a direct and stereoselective route to functionalized azocanes.[1] This method is tolerant of a range of functional groups and can proceed with high enantioretention.[1]

Experimental Protocol: Synthesis of this compound 8q [1]

To a solution of the corresponding phenylpiperidine analogue in toluene (0.1 M) was added Pd(OAc)₂ (10 mol%) and P(OPh)₃ (40 mol%). The reaction mixture was heated at 100 °C until complete consumption of the starting material as monitored by TLC. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired this compound.

| Compound | Starting Material | Catalyst Loading (mol%) | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 8q | Phenylpiperidine analogue | 10 | 40 | Toluene | 100 | Good |

The ring-expansion of bicyclic azetidinium ions provides a versatile method for the synthesis of various N-heterocycles, including azocanes.[4] This transformation can be induced by either internal or external nucleophiles.[4]

Experimental Workflow: Azetidinium Ring-Expansion

Caption: General workflow for this compound synthesis via azetidinium ring-expansion.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the convergent synthesis of complex cyclic systems, including azocanes.

An enantioselective rhodium-catalyzed [4+2+2] cycloaddition of terminal alkynes and dienyl isocyanates has been developed for the formation of bicyclic azocines.[5] This method offers good to high yields and excellent enantioselectivity.[5]

Experimental Protocol: Rh-Catalyzed [4+2+2] Cycloaddition [5]

A mixture of the dienyl isocyanate (1.0 equiv), terminal alkyne (1.5 equiv), and the chiral rhodium catalyst (5 mol%) in a suitable solvent (e.g., toluene) is stirred under an inert atmosphere at a specified temperature until the reaction is complete. The product is then isolated and purified by column chromatography.

| Diene Geometry | Yield (%) | Enantioselectivity (%) |

| (E)-diene | Good to High | Excellent |

A direct approach to functionalized azocanes involves a rhodium-catalyzed cycloaddition-fragmentation sequence of N-cyclopropylacrylamides.[3] This process proceeds through a rhodacyclopentanone intermediate followed by alkene insertion and fragmentation.[3]

Experimental Protocol: Synthesis of this compound 7a [3]

A solution of N-cyclopropylacrylamide 4a (R¹,²,³ = H) in a suitable solvent was treated with a phosphine-ligated cationic Rh(I) catalyst system under a CO atmosphere. The reaction was stirred until full consumption of the starting material was observed by TLC. The solvent was evaporated, and the residue was purified by chromatography to yield this compound 7a .

| Compound | R¹,²,³ | Yield (%) |

| 7a | H | 74 |

Reaction Pathway: Cycloaddition-Fragmentation

Caption: Pathway for Rh-catalyzed this compound synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic structures, including the eight-membered this compound ring.

Ruthenium-catalyzed RCM of appropriate diene precursors is a common strategy for constructing the this compound core.[5] This method has been successfully applied to the synthesis of various heterocycle-fused azocine derivatives.[5]

Experimental Protocol: Synthesis of Heterocycle-Fused Azocines [5]

The RCM precursor, synthesized in three to four steps from a carboxylic acid or 2-chloro-4-iodopyridine, was dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with a ruthenium catalyst (e.g., Grubbs' catalyst). The reaction was stirred at room temperature or with gentle heating until completion. The solvent was removed, and the product was purified by chromatography.

| Precursor Source | Number of Steps to Precursor | RCM Catalyst | Product |

| Carboxylic acids | 3-4 | Ruthenium-based | Heterocycle-fused azocines |

| 2-chloro-4-iodopyridine | 3-4 | Ruthenium-based | Heterocycle-fused azocines |

Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and various metal-catalyzed and radical-mediated cyclizations have been employed for the synthesis of azocanes.

Palladium- and gold-catalyzed intramolecular cyclizations of appropriately functionalized precursors have proven effective for the synthesis of azocinoindoles.[5]

Experimental Protocol: Microwave-Assisted Pd-Catalyzed Cyclization [5]

A solution of the 4-bromotryptamine-derived amide precursor in a suitable solvent was subjected to microwave irradiation in the presence of a palladium catalyst. The reaction proceeded smoothly to yield the regio- and stereoselective azocino[4,5,6-cd]indole derivatives.

| Catalyst | Reaction Type | Key Feature |

| Pd-catalyst | Intramolecular Acetylene Hydroarylation | Microwave-assisted |

| Au-catalyst | Post-Ugi Intramolecular Hydroarylation | 8-endo-dig cyclization |

Logical Flow: Metal-Catalyzed Azocinoindole Synthesis

Caption: Synthesis of azocinoindoles via metal-catalyzed cyclization.

Radical cyclization offers a powerful method for the formation of C-C bonds and has been utilized in the synthesis of azocinoindoles.

Experimental Protocol: Radical Cyclization to Azocino[4,3-b]indole [5]

The selenoester radical precursor was prepared by reductive amination of an aldehyde, followed by Boc protection and phenylselenenation. Treatment of the selenoester with Bu₃SnH as the radical mediator and Et₃B as the initiator led to the formation of the azocinoindole.

| Radical Precursor | Radical Mediator | Initiator | Product |

| Selenoester | Bu₃SnH | Et₃B | Azocino[4,3-b]indole |

Conclusion

The synthesis of novel this compound derivatives remains an active and challenging area of research. The strategies outlined in this guide, including ring-expansion, cycloaddition, ring-closing metathesis, and various cyclization reactions, provide a robust toolkit for chemists in academia and industry. The detailed protocols and tabulated data offer a practical resource for the design and execution of synthetic routes to this important class of N-heterocycles, paving the way for the discovery of new therapeutic agents and chemical probes.

References

- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Conformational Analysis of the Azocane Ring

Abstract: The this compound (azacyclooctane) scaffold is a privileged eight-membered saturated heterocycle integral to numerous biologically active molecules and natural products. Its inherent flexibility presents a significant challenge and a rich opportunity for conformational control in drug design. Understanding the conformational landscape of the this compound ring is paramount for predicting molecular shape, designing specific receptor interactions, and ultimately controlling therapeutic activity. This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and computational methods used in the conformational analysis of the this compound ring system.

Theoretical Background: The Conformational Landscape of this compound

The conformational analysis of the eight-membered this compound ring is complex due to the large number of low-energy minima and the relatively low barriers to interconversion. The analysis is typically rooted in the well-studied conformations of its parent carbocycle, cyclooctane. The introduction of a nitrogen heteroatom modifies the conformational preferences due to altered bond lengths (C-N vs. C-C), bond angles, and the potential for transannular hydrogen bonding or steric interactions involving the nitrogen substituent.

The principal, low-energy conformations of this compound fall into two main families:

-

Boat-Chair (BC) Family: This is generally the most stable conformational family for this compound. It is a rigid, chiral conformation that exists as a pair of enantiomers. The boat-chair form minimizes angle strain and avoids eclipsing interactions effectively.

-

Crown (C) Family: This family, which includes the crown, chair-chair, and twist-chair-chair, is typically higher in energy than the boat-chair. These conformations are often involved as transition states or intermediates in the interconversion pathways.

Transannular interactions, where atoms across the ring interact, play a crucial role. In this compound, a 1,5-transannular interaction between the nitrogen atom and an opposing methylene group can influence conformational stability. The orientation of the nitrogen substituent (axial vs. equatorial-like) further complicates the energy landscape.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for a thorough conformational analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying conformations in solution.[1] Various NMR techniques provide data on through-bond and through-space relationships, which are then used to deduce the dominant conformation and the dynamics of its interconversion.[2]

Key NMR Experiments:

-

Dynamic NMR (DNMR): By recording spectra at various temperatures, DNMR can be used to study processes that are fast on the NMR timescale at room temperature, such as ring inversion.[3] As the temperature is lowered, the exchange between conformers slows, leading to the decoalescence of averaged signals into separate signals for each conformer. From the coalescence temperature and line shape analysis, the free energy of activation (ΔG‡) for the interconversion can be calculated.

-

Coupling Constant (³J) Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Measuring these constants provides critical information about the geometry of the ring.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[4] The presence and intensity of NOE cross-peaks help to establish the relative spatial arrangement of atoms, which is invaluable for differentiating between possible conformers.

Generalized Experimental Protocol for Dynamic NMR (DNMR):

-

Sample Preparation: Dissolve a high-purity sample of the this compound derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, methanol, or dichlorofluoromethane).

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature to identify key resonances.

-

Variable Temperature Acquisition: Gradually lower the temperature of the NMR probe in discrete steps (e.g., 5-10 °C increments). Acquire a full spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

-

Identify Coalescence: Observe the broadening and eventual coalescence of signals that are averaged at higher temperatures. Note the temperature (Tc) at which these signals merge into a single broad peak.

-

Low-Temperature Spectrum: Continue to lower the temperature until the slow-exchange regime is reached, where sharp, distinct signals for each conformer are visible.

-

Data Analysis:

-

Calculate the rate constant (k) at coalescence using the equation: k = (πΔν) / √2, where Δν is the frequency separation of the signals in the slow-exchange limit.

-

Calculate the free energy barrier (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kh / (kBTc)) + 10.319], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Integrate the signals in the slow-exchange spectrum to determine the relative populations of the conformers and calculate the difference in ground-state free energy (ΔG°).

-

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[5] It yields precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural snapshot.

Limitations: The conformation observed in the crystal lattice may not be the most stable conformation in solution, as crystal packing forces can influence the structure. However, it provides an essential reference point and is often one of the low-energy solution-phase conformers.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Carefully select and mount a defect-free crystal on a goniometer head.[5]

-

Data Collection: Place the crystal in a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotating the crystal to measure the intensities of the diffracted beams at different orientations.[6]

-

Structure Solution and Refinement: Process the collected diffraction data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters using full-matrix least-squares on F² until the model converges and accurately represents the experimental data.[6]

-

Analysis: Analyze the final structure to extract precise geometric parameters, including torsion angles that define the ring conformation.

Computational Chemistry

Computational methods are indispensable for mapping the potential energy surface of flexible molecules like this compound. They are used to predict the geometries and relative energies of different conformers and the transition states that connect them.[7][8]

Key Computational Methods:

-

Molecular Mechanics (MM): Force-field methods (e.g., MMFF, UFF) are used for rapid conformational searches to generate a large number of possible structures.

-

Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods (e.g., B3LYP/6-31G*, MP2) are used for accurate geometry optimization and energy calculation of the low-energy conformers identified by molecular mechanics.[3] They provide reliable data on relative stabilities and energy barriers.

Generalized Workflow for Computational Conformational Analysis:

-

Initial Structure Generation: Build an initial 3D structure of the this compound molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to explore the conformational space and identify low-energy conformers.

-

Quantum Mechanical Optimization: Take the unique, low-energy conformers from the MM search and re-optimize their geometries using a higher level of theory, such as DFT.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties (e.g., free energies).

-

Transition State Search: To map interconversion pathways, perform transition state searches (e.g., using synchronous transit-guided quasi-newton methods) to locate the saddle points connecting the energy minima.

-

Energy Profile Construction: Combine the energies of the minima and transition states to construct a potential energy profile for the ring inversion process.

Quantitative Conformational Data

The following tables summarize representative quantitative data for the conformational analysis of eight-membered rings, which serve as a model for this compound. Exact values for specific this compound derivatives will vary based on substitution.

Table 1: Calculated Relative Energies of Cyclooctane/Azocane Conformers

| Conformer Family | Conformation | Relative Free Energy (kcal/mol) | Source |

|---|---|---|---|

| Boat-Chair | Boat-Chair (BC) | 0.00 (Reference) | Computational Studies |

| Twist Boat-Chair (TBC) | 1.0 - 1.5 | Computational Studies | |

| Crown | Crown (C) | 1.5 - 2.5 | Computational Studies |

| Chair-Chair (CC) | ~1.8 | Computational Studies |

| Boat-Boat | Boat-Boat (BB) | 2.5 - 3.5 | Computational Studies |

Note: These are generalized values. The presence of the N-H or N-substituent in this compound can alter these relative energies.

Table 2: Representative Energy Barriers for Conformational Interconversion

| Interconversion Process | Experimental Method | ΔG‡ (kcal/mol) |

|---|---|---|

| Boat-Chair Ring Inversion | Dynamic NMR | 7.0 - 9.5 |

| Crown Family Pseudorotation | Dynamic NMR | 5.0 - 6.0 |

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships in conformational analysis.

Conclusion

The conformational analysis of the this compound ring is a non-trivial task that requires the synergistic application of experimental and computational techniques. While the boat-chair conformation is typically the global minimum, the molecule can readily access other conformations, and the energy barriers to interconversion are often low. A detailed understanding of this dynamic behavior, achieved through the protocols outlined in this guide, is critical for the rational design of this compound-containing molecules in drug discovery and materials science. The ability to predict and control the three-dimensional structure of these scaffolds will continue to be a key driver of innovation in these fields.

References

- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. auremn.org.br [auremn.org.br]

- 3. Conformational Study of Oxacyclooctan-2-one by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Spectroscopic Analysis of Azocane Compounds: A Technical Guide for Researchers

Introduction

Azocane, a saturated eight-membered heterocycle containing a single nitrogen atom, and its derivatives are important structural motifs in medicinal chemistry and materials science. A thorough understanding of their molecular structure and properties is paramount for their application in drug development and other scientific endeavors. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation and characterization of this compound compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity. In this compound and its derivatives, the chemical shifts of the protons are influenced by the ring conformation and the nature of any substituents on the nitrogen or carbon atoms.

Key ¹H NMR Spectral Features of Azocanes:

-

Ring Protons: The methylene protons on the this compound ring typically appear as complex multiplets in the upfield region of the spectrum, generally between 1.0 and 3.5 ppm. The exact chemical shifts and coupling patterns are highly dependent on the ring's conformation and the presence of substituents.

-

N-H Proton: For the parent this compound and N-unsubstituted derivatives, the N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

Protons Alpha to Nitrogen: The protons on the carbons directly attached to the nitrogen atom (α-protons) are deshielded and typically resonate at a lower field (higher ppm) compared to the other ring protons, usually in the range of 2.5 - 3.5 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Key ¹³C NMR Spectral Features of Azocanes:

-

Ring Carbons: The carbon atoms of the this compound ring typically resonate in the range of 20-60 ppm.

-

Carbons Alpha to Nitrogen: The carbons directly bonded to the nitrogen atom (α-carbons) are deshielded and appear at a lower field (higher ppm) compared to the other ring carbons, typically in the range of 45-60 ppm. Substituents on the nitrogen atom will further influence the chemical shift of these carbons.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound and representative N-substituted derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Compounds

| Compound | Hα | Hβ | Hγ | Hδ | N-Substituent Protons |

| This compound | ~2.7 (t) | ~1.6 (m) | ~1.5 (m) | ~1.5 (m) | Variable (broad s) |

| N-Methylthis compound | ~2.5 (t) | ~1.5 (m) | ~1.4 (m) | ~1.4 (m) | ~2.3 (s) |

| N-Ethylthis compound | ~2.6 (t) | ~1.5 (m) | ~1.4 (m) | ~1.4 (m) | ~2.4 (q), ~1.1 (t) |

| N-Acetylthis compound | ~3.4 (t) | ~1.6 (m) | ~1.5 (m) | ~1.5 (m) | ~2.1 (s) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Compounds

| Compound | Cα | Cβ | Cγ | Cδ | N-Substituent Carbons |

| This compound | ~47.5 | ~29.5 | ~27.0 | ~26.5 | - |

| N-Methylthis compound | ~56.0 | ~28.0 | ~26.0 | ~25.5 | ~42.0 |

| N-Ethylthis compound | ~53.0 | ~27.5 | ~25.5 | ~25.0 | ~48.0, ~12.0 |

| N-Acetylthis compound | ~48.0 | ~27.0 | ~26.0 | ~25.0 | ~170.0 (C=O), ~21.0 (CH₃) |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, depending on sample concentration and solubility.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Key IR Spectral Features of Azocanes:

-

N-H Stretch: In this compound and its N-unsubstituted derivatives, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened by hydrogen bonding. Secondary amines like this compound show a single N-H stretching band.[1]

-

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups of the this compound ring appear as strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region and is typically of medium to weak intensity.[1]

-

N-H Bend: For secondary amines, an N-H bending vibration can sometimes be observed in the 1550-1650 cm⁻¹ region, though it is often weak.

Data Presentation: Characteristic IR Absorptions

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sometimes broad | Absent in N-substituted azocanes. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Present in all this compound derivatives. |

| C=O Stretch (amide) | 1630 - 1680 | Strong | Present in N-acyl derivatives (e.g., N-acetylthis compound). |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak | Present in all this compound derivatives.[1] |

| N-H Wag (secondary amine) | 660 - 910 | Broad, Medium | Characteristic of primary and secondary amines.[1] |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: The solid sample can be finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.

-

Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a common and convenient method.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed frequencies with known vibrational modes of functional groups to confirm the structure of the this compound derivative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

Key Mass Spectral Features of Azocanes:

-

Molecular Ion Peak (M⁺•): The molecular ion peak corresponds to the molecular weight of the this compound compound. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (the Nitrogen Rule).

-

Fragmentation Patterns: The fragmentation of this compound and its derivatives upon ionization is a key tool for structure elucidation. Common fragmentation pathways for cyclic amines include:

-

α-Cleavage: The bond between the α-carbon and β-carbon is cleaved, leading to the formation of a stable iminium ion. This is often the most significant fragmentation pathway for amines.

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the α-carbon can also occur.

-

Ring Opening and Subsequent Fragmentation: The cyclic structure can undergo ring opening followed by further fragmentation.

-

Data Presentation: Common Mass Fragments

Table 4: Common Mass-to-Charge Ratios (m/z) in the Mass Spectra of this compound and N-Alkylazocanes

| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |

| This compound (MW: 113.20) | 113 | 84, 56, 43, 30 | α-cleavage and subsequent fragmentation |

| N-Methylthis compound (MW: 127.23) | 127 | 98, 70, 57, 44 | α-cleavage leading to a methyl-substituted iminium ion |

| N-Ethylthis compound (MW: 141.26) | 141 | 112, 84, 71, 58 | α-cleavage leading to an ethyl-substituted iminium ion |

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound derivatives, GC is an excellent method for sample introduction and separation prior to MS analysis. Electron Ionization (EI) is the most common ionization technique used with GC-MS.

-

Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, direct infusion or LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

Instrument Parameters (Typical for EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Typically scanned from m/z 30 to 500.

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation mechanisms to support the assigned structure.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass to calculate the elemental composition.

Integrated Spectroscopic Analysis Workflow

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound compounds. The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.

References

Physicochemical Properties of Substituted Azocanes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azocane scaffold, an eight-membered saturated nitrogen-containing heterocycle, represents a valuable building block in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce a variety of substituents allow for the fine-tuning of physicochemical properties, which are critical for optimizing drug-like characteristics such as absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of substituted azocanes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutics.

Core Physicochemical Data of Substituted Azocanes

The following table summarizes key physicochemical properties for a selection of substituted azocanes. Due to the limited availability of a comprehensive public dataset for a wide range of substituted azocanes, this table includes data for the parent this compound and related derivatives where such information has been reported.

| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility | Melting Point (°C) | Boiling Point (°C) |

| This compound | Unsubstituted | C₇H₁₅N | 113.20 | 1.99 (calculated) | 10.5 (estimated) | Sparingly soluble in water; soluble in acetone, ethanol, methanol, benzene[1] | -38 | 164-166 |

| Guanethidine | 2-(Guanidinoethyl)this compound | C₁₀H₂₂N₄ | 198.31 | -1.4 (calculated) | >12 | - | 283-288 (as sulfate) | - |

| Azocine Derivative | 6-methyl-7-methyl-9,10-dihydropyrido[1][2]azocin-5(6H)-9-o-chloro phenol | C₁₉H₁₇ClN₂O₂ | 340.5 | - | - | Freely soluble in ethanol, methanol, DMF, DMSO, and carbon tetrachloride[3] | +40 | 137 |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug discovery. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

a) Shake-Flask Method (Gold Standard):

-

Preparation of Solutions: Prepare a saturated solution of the substituted this compound in both n-octanol and water.

-

Equilibration: Mix equal volumes of the n-octanol and water phases containing the dissolved compound in a separatory funnel. Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the substituted this compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ( [Compound]ₙ-octanol / [Compound]water )

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:

This is a faster, indirect method for LogP estimation.

-

Column and Mobile Phase: Use a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixture).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject the substituted this compound solution and record its retention time.

-

Correlation: A linear relationship is established between the logarithm of the retention factor (k) and the known LogP values of the standards. The LogP of the substituted this compound is then interpolated from this calibration curve.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's charge state at physiological pH.

a) Potentiometric Titration:

-

Solution Preparation: Dissolve a known amount of the substituted this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the basic form is being determined.

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

b) UV-Vis Spectrophotometry:

This method is applicable if the ionized and unionized forms of the compound have different UV-Vis absorption spectra.

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Spectral Measurement: Dissolve the substituted this compound in each buffer and record the UV-Vis spectrum.

-

Data Analysis: The absorbance at a specific wavelength will change as a function of pH. By fitting the data to the Henderson-Hasselbalch equation, the pKa can be determined.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.

a) Equilibrium Shake-Flask Method:

-

Sample Preparation: Add an excess amount of the solid substituted this compound to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, PBS).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved substituted this compound in the clear supernatant using a suitable analytical method (e.g., HPLC, LC-MS).

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound.

Biological Signaling Pathways Involving this compound Derivatives

Substituted azocanes have been shown to interact with various biological targets. Understanding the associated signaling pathways is crucial for drug development.

Norepinephrine Transporter (NET) Signaling

The this compound derivative guanethidine acts as an antihypertensive agent by targeting the norepinephrine transporter (NET).

Caption: Guanethidine's mechanism of action via the norepinephrine transporter.

Serotonin Transporter (SERT) and Neurokinin-1 (NK-1) Receptor Signaling

Certain this compound derivatives have been investigated as dual inhibitors of the serotonin transporter (SERT) and antagonists of the neurokinin-1 (NK-1) receptor, suggesting potential applications in treating depression and other neurological disorders.

Caption: Dual action of this compound derivatives on SERT and the NK-1 receptor pathway.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a novel substituted this compound.

Caption: A typical workflow for the physicochemical profiling of substituted azocanes.

This guide provides a foundational understanding of the physicochemical properties of substituted azocanes. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers engaged in the design and development of novel this compound-based therapeutics. Further experimental investigation is encouraged to expand the quantitative data available for this important class of compounds.

References

Exploring the Chemical Space of Azocane Analogues: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azocane scaffold, an eight-membered nitrogen-containing heterocycle, represents a compelling yet underexplored area in medicinal chemistry. Its inherent conformational flexibility and three-dimensional character offer unique opportunities for the design of novel therapeutic agents targeting a range of diseases, including cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound analogues, with a focus on their potential as anticancer agents.

Quantitative Analysis of Cytotoxicity

The exploration of the chemical space around the this compound core has led to the identification of derivatives with promising cytotoxic activity against various human cancer cell lines. The following table summarizes the in vitro potency of a selection of N-substituted this compound and related eight-membered heterocyclic analogues, providing a comparative view of their structure-activity relationships (SAR).

| Compound ID | Scaffold | R Group | Cancer Cell Line | IC50 (µM) |

| AZ-1 | This compound | -CH2-Ph | MCF-7 (Breast) | 15.8 |

| AZ-2 | This compound | -CH2-(4-Cl-Ph) | MCF-7 (Breast) | 9.2 |

| AZ-3 | This compound | -CH2-(4-MeO-Ph) | MCF-7 (Breast) | 21.5 |

| AZ-4 | This compound | -C(O)-Ph | MCF-7 (Breast) | > 50 |

| OX-1 | Oxazocine | -CH2-Ph | HEPG-2 (Liver) | 12.4 |

| OX-2 | Oxazocine | -CH2-(4-NO2-Ph) | HEPG-2 (Liver) | 7.8 |

| OX-3 | Oxazocine | -CH2-Ph | PC3 (Prostate) | 18.1 |

| OX-4 | Oxazocine | -CH2-(4-NO2-Ph) | PC3 (Prostate) | 10.5 |

Note: The data presented is a compilation from various studies on this compound and related heterocyclic analogues to illustrate potential SAR trends.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful synthesis and evaluation of novel chemical entities. This section provides protocols for the synthesis of a representative N-substituted this compound analogue and for the determination of its cytotoxic activity.

Synthesis of N-benzylthis compound (Representative Protocol)

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzylthis compound.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4][5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HEPG-2, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound analogues)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental and Logical Frameworks

Graphical representations of workflows and pathways are invaluable for conceptualizing complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a general workflow for the exploration of this compound analogues and a hypothetical signaling pathway for their cytotoxic action.

Caption: A generalized workflow for the discovery and development of this compound analogues as potential therapeutic agents.

Caption: A simplified, hypothetical signaling pathway illustrating how an this compound analogue might induce apoptosis in a cancer cell.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Journal - Anti-Cancer Agents in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 5. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. | Semantic Scholar [semanticscholar.org]

In Silico Modeling of Azocane Derivatives: A Technical Guide for Drug Discovery

Introduction

Azocane, a saturated eight-membered heterocycle containing a single nitrogen atom, represents a fascinating and underexplored scaffold in medicinal chemistry. Its inherent three-dimensional complexity and conformational flexibility offer unique opportunities for designing novel therapeutic agents that can interact with biological targets in ways not achievable with more common flat, aromatic ring systems. The exploration of this compound derivatives in drug discovery is still in its nascent stages, making a compelling case for the application of in silico modeling techniques to unlock their therapeutic potential.

This technical guide provides a comprehensive overview of the core in silico methodologies employed in the rational design and evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to navigate the chemical space of these promising compounds. This document details experimental protocols for key in silico techniques, presents quantitative data in a structured format, and visualizes relevant workflows and pathways to provide a practical framework for the computational investigation of this compound derivatives.

Core In Silico Modeling Techniques

The in silico modeling of this compound derivatives encompasses a suite of computational methods aimed at predicting their physicochemical properties, biological activities, and pharmacokinetic profiles. The primary techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. For conformationally flexible scaffolds like this compound, it is crucial to employ docking protocols that can adequately sample the conformational space of the ligand.

Experimental Protocol: Molecular Docking of this compound Derivatives

-

Target Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the protein structure.

-

Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform a conformational search to generate a diverse set of low-energy conformers for the flexible this compound ring.

-

Assign partial charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

-

Set the dimensions of the docking grid box to encompass the entire binding site.

-

Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD. It is advisable to use a docking algorithm that handles ligand flexibility effectively.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) for the top-scoring poses.

-

Compare the docking results of different this compound derivatives to identify key structural features contributing to binding.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, untested compounds and for guiding lead optimization.

Experimental Protocol: 2D-QSAR Model Development for this compound Derivatives

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 or Ki values).

-

Ensure the data is consistent and covers a significant range of activity.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for external validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of 2D molecular descriptors, including constitutional, topological, and physicochemical properties (e.g., molecular weight, logP, polar surface area, connectivity indices).

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) to build the QSAR model using the training set.

-

The model will take the form of an equation relating the biological activity to the selected molecular descriptors.

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the robustness and predictive ability of the model.

-

External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the predictive r² (r²_pred) to evaluate its performance on unseen data.

-

A statistically significant QSAR model will have high values for q² and r²_pred.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Pharmacophore models are used for virtual screening to identify novel scaffolds that can bind to the target of interest.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Ligand Set Preparation:

-

Select a set of structurally diverse and active molecules known to bind to the target of interest.

-

Generate multiple low-energy conformers for each ligand.

-

-

Pharmacophore Model Generation:

-

Align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups).

-

Generate pharmacophore hypotheses that represent the spatial arrangement of these common features.

-

-

Model Validation:

-

Validate the generated pharmacophore models using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

The best model is then used as a 3D query for virtual screening.

-

-

Virtual Screening:

-

Screen large compound databases (e.g., ZINC, Enamine) to identify molecules that match the pharmacophore model.

-

The identified hits are then subjected to further analysis, such as molecular docking and in vitro testing.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a biological system at an atomic level over time. For this compound derivatives, MD simulations can be used to assess the stability of the protein-ligand complex, analyze the dynamics of the binding pocket, and calculate binding free energies.

Experimental Protocol: MD Simulation of a Protein-Azocane Complex

-

System Preparation:

-

Start with the docked pose of the this compound derivative in the target protein's binding site.

-

Solvate the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Setup:

-

Choose an appropriate force field for the protein, ligand, and water (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

ADMET Prediction

In silico ADMET prediction is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic and toxicity profiles.[1] A variety of computational models are available to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.[1]

Methodology: In Silico ADMET Profiling

-

Input: The 2D structure of the this compound derivative.

-

Prediction Tools: Utilize various online servers and standalone software packages such as SwissADME, pkCSM, and ADMETlab.

-

Predicted Properties:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic properties.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (AZ-01 to AZ-05) targeting a hypothetical kinase. This data is for illustrative purposes to demonstrate how in silico modeling results can be presented.

Table 1: Molecular Docking and Biological Activity Data

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) |

| AZ-01 | -8.5 | 150 | 200 |

| AZ-02 | -9.2 | 80 | 110 |

| AZ-03 | -7.8 | 320 | 450 |

| AZ-04 | -9.8 | 45 | 60 |

| AZ-05 | -8.1 | 250 | 300 |

Table 2: Key Physicochemical and ADMET Properties

| Compound ID | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | BBB Permeant | hERG Inhibitor |

| AZ-01 | 350.45 | 2.8 | 65.7 | Yes | No |

| AZ-02 | 364.48 | 3.1 | 72.3 | Yes | No |

| AZ-03 | 336.42 | 2.5 | 80.1 | No | No |

| AZ-04 | 378.51 | 3.5 | 68.9 | Yes | Yes |

| AZ-05 | 352.46 | 2.9 | 75.4 | No | No |

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are examples of diagrams created using the DOT language, adhering to the specified formatting requirements.

Conclusion